(2-Amino-4-thiazolyl)acetyl Mirabegron

Description

Contextualization within Mirabegron Chemical and Biological Research Landscape

Mirabegron is a potent and selective β3-adrenoceptor agonist used for the treatment of overactive bladder (OAB). nih.govnih.gov Its chemical structure is 2-Amino-N-[4-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]phenyl]-4-thiazoleacetamide. daicelpharmastandards.com The synthesis and manufacturing of Mirabegron is a multi-step process that can lead to the formation of various process-related impurities and degradation products. daicelpharmastandards.comasianpubs.org These impurities, even in trace amounts, can potentially affect the drug's quality, safety, and efficacy. daicelpharmastandards.com Therefore, their identification, synthesis, and characterization are critical aspects of pharmaceutical research and quality control. asianpubs.orggoldncloudpublications.com

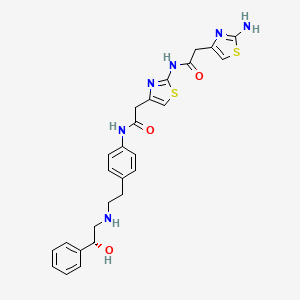

(2-Amino-4-thiazolyl)acetyl Mirabegron, also identified as Mirabegron Impurity 4, is one such related substance. nih.gov Its chemical name is 2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]-[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]phenyl]acetamide. nih.govlgcstandards.com Structurally, it is a derivative of Mirabegron where an additional (2-amino-4-thiazolyl)acetyl group has been attached to the secondary amine nitrogen. This compound is typically formed during the synthesis of the final Mirabegron API. daicelpharmastandards.comasianpubs.orghumanjournals.com The control and monitoring of such impurities are mandated by regulatory guidelines to ensure the purity and safety of the final drug product. goldncloudpublications.com

| Property | Value |

| IUPAC Name | 2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]-[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]phenyl]acetamide nih.gov |

| Molecular Formula | C26H28N6O3S2 nih.govbiosynth.com |

| Molecular Weight | 536.7 g/mol nih.govbiosynth.com |

| CAS Number | 1684452-83-2 nih.govbiosynth.com |

Significance of the 2-Amino-4-thiazolyl Moiety in Medicinal Chemistry

The 2-amino-4-thiazolyl moiety, a core component of both Mirabegron and its acetyl derivative, is recognized as a "privileged structure" in medicinal chemistry. researchgate.net This designation is due to its frequent appearance in a wide array of biologically active compounds and approved drugs. tandfonline.com The 2-aminothiazole (B372263) scaffold is a versatile building block known to interact with various biological targets, contributing to a broad spectrum of pharmacological activities. mdpi.comscholarsresearchlibrary.com

The significance of this moiety is demonstrated by its presence in compounds developed for diverse therapeutic areas, including:

Anticancer agents: Derivatives have shown antiproliferative activity against various cancer cell lines. nih.gov

Antimicrobial agents: The scaffold is integral to compounds with antibacterial and antifungal properties. mdpi.comnih.govmdpi.com

Anti-inflammatory drugs: Certain 2-aminothiazole derivatives exhibit anti-inflammatory potential. tandfonline.com

Antiviral compounds: This chemical entity is found in molecules researched for antiviral applications, including against HIV. nih.gov

The amino group of the 2-aminothiazole structure serves as an active functional group that can be readily modified, allowing chemists to synthesize a variety of derivatives with tailored biological activities. researchgate.net This versatility and proven track record in successful drug molecules underscore its importance in the ongoing quest for new therapeutic agents. mdpi.comresearchgate.net

Role as a Chemical Entity in Pharmaceutical Research

This compound serves several crucial, non-therapeutic roles in the pharmaceutical industry. Its primary functions are as a process-related impurity and a reference standard.

Process-Related Impurity: As discussed, this compound is an impurity that can arise during the manufacturing process of Mirabegron. daicelpharmastandards.comhumanjournals.com Its formation is linked to the specific synthetic route employed. The condensation reaction between (2-amino-1,3-thiazol-4-yl)acetic acid and the amine intermediate of Mirabegron is a key step where over-acetylation can occur, leading to the formation of this impurity. google.comnewdrugapprovals.org Pharmaceutical development focuses on optimizing reaction conditions to minimize or eliminate the formation of such byproducts. asianpubs.org

Reference Standard: To accurately detect, quantify, and control the levels of this compound in batches of the Mirabegron API, a pure sample of the impurity itself is required. synzeal.com This purified substance is known as a reference standard. lgcstandards.comsynzeal.com Analytical chemists use this standard to develop and validate methods (like High-Performance Liquid Chromatography, HPLC) for routine quality control testing of the final drug product. goldncloudpublications.com The availability of well-characterized reference standards for impurities like this compound is essential for meeting the stringent purity requirements set by regulatory authorities such as the FDA. goldncloudpublications.comusp.org

Metabolite for Mechanistic Study: While primarily known as a process impurity, related compounds can sometimes also be metabolites. The study of potential metabolites is crucial for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov Mirabegron itself is known to be extensively metabolized through various pathways. nih.gov Although this compound is principally documented as a synthetic impurity, the study of such derivatives can contribute to a broader understanding of the drug's potential metabolic fate and toxicological profile. biosynth.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H28N6O3S2 |

|---|---|

Molecular Weight |

536.7 g/mol |

IUPAC Name |

2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[4-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]anilino]-2-oxoethyl]-1,3-thiazol-2-yl]acetamide |

InChI |

InChI=1S/C26H28N6O3S2/c27-25-30-20(15-36-25)12-24(35)32-26-31-21(16-37-26)13-23(34)29-19-8-6-17(7-9-19)10-11-28-14-22(33)18-4-2-1-3-5-18/h1-9,15-16,22,28,33H,10-14H2,(H2,27,30)(H,29,34)(H,31,32,35)/t22-/m0/s1 |

InChI Key |

WCZUXPQHIGZAGI-QFIPXVFZSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)NC(=O)CC4=CSC(=N4)N)O |

Canonical SMILES |

C1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)NC(=O)CC4=CSC(=N4)N)O |

Origin of Product |

United States |

Synthetic Pathways and Chemical Transformations

Strategies for the Chemical Synthesis of (2-Amino-4-thiazolyl)acetyl Mirabegron

The synthesis of this compound, chemically named 2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]-[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]phenyl]acetamide, inherently involves the initial synthesis of Mirabegron. lgcstandards.com Subsequently, Mirabegron undergoes a further N-acylation on its secondary amine with a second unit of a (2-amino-4-thiazolyl)acetyl moiety.

The synthesis of Mirabegron, the precursor to the title compound, is well-documented through various multi-step pathways. A common strategy involves the preparation of two key intermediates which are then coupled. googleapis.comnih.gov

One major route begins with the reaction of (R)-styrene oxide with 4-nitrophenylethylamine hydrochloride. newdrugapprovals.orggoogle.com The resulting amino alcohol, (R)-1-phenyl-2-[[2-(4-nitrophenyl)ethyl]amino]ethanol, can then be protected, for instance with a Boc group, followed by the reduction of the nitro group to an amine using a catalyst like Palladium on carbon (Pd/C). newdrugapprovals.org This yields a key diaminoalcohol subunit. googleapis.com

The second key intermediate is (2-amino-1,3-thiazol-4-yl)acetic acid or its activated form. newdrugapprovals.org The final step in Mirabegron synthesis is the coupling of these two intermediates. newdrugapprovals.org

To obtain this compound, a subsequent N-acylation step is required. This involves reacting the synthesized Mirabegron with an additional mole of activated (2-amino-1,3-thiazol-4-yl)acetic acid. This second acylation targets the secondary amine within the Mirabegron structure, leading to the formation of the di-acylated final product.

| Reaction Step | Reactants | Product | Reference |

| Epoxide Ring Opening | (R)-Styrene oxide, 4-Nitrophenyl ethylamine (B1201723) hydrochloride | (R)-1-phenyl-2-[[2-(4-nitrophenyl)ethyl]amino]ethanol | newdrugapprovals.orggoogle.com |

| Nitro Group Reduction | (R)-1-phenyl-2-[[2-(4-nitrophenyl)ethyl]amino]ethanol | (R)-2-{[2-(4-aminophenyl)ethyl]amino}-1-phenylethanol | googleapis.comnewdrugapprovals.org |

| Amide Coupling (Mirabegron) | (R)-2-{[2-(4-aminophenyl)ethyl]amino}-1-phenylethanol, (2-amino-1,3-thiazol-4-yl)acetic acid | Mirabegron | newdrugapprovals.orgchemicalbook.com |

| N-Acylation (Final Product) | Mirabegron, Activated (2-amino-1,3-thiazol-4-yl)acetic acid | This compound | Inferred from biosynth.comlgcstandards.com |

While multi-step syntheses are common, one-pot methodologies offer advantages in terms of efficiency and reduced waste. For the synthesis of Mirabegron, it has been noted that the process steps can optionally be performed as a one-pot synthesis. google.com For instance, a one-pot preparation of the intermediate (R)-2-(4-aminophenylethylamine)-1-phenylethanol from an acetamide (B32628) precursor has been described. googleapis.com

A hypothetical one-pot synthesis for this compound could involve the direct di-acylation of the core diamine, (R)-2-{[2-(4-aminophenyl)ethyl]amino}-1-phenylethanol, with two equivalents of activated (2-amino-1,3-thiazol-4-yl)acetic acid. However, such an approach could present challenges in controlling selectivity and may lead to a mixture of mono- and di-acylated products, necessitating complex purification.

The formation of the amide bond is a critical transformation in the synthesis of both Mirabegron and its N-acetyl derivative. This is typically achieved by activating the carboxylic acid group of (2-amino-1,3-thiazol-4-yl)acetic acid. luxembourg-bio.comiris-biotech.de

Several methods for this activation and coupling are reported:

Acyl Chlorides : The carboxylic acid can be converted to a more reactive acyl chloride. For example, (2-amino-1,3-thiazol-4-yl)acetyl chloride can be prepared by reacting the corresponding acid with oxalyl chloride or phosphorous pentachloride. newdrugapprovals.org This acyl chloride is then reacted with the amine precursor to form the amide bond. newdrugapprovals.org

Carbodiimides : Carbodiimide reagents are widely used for amide bond formation. peptide.com 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC.HCl) is explicitly mentioned for the synthesis of Mirabegron from (2-aminothiazol-4-yl-acetic acid) and the diamine precursor in an aqueous acidic medium. google.comchemicalbook.comgoogle.com Dicyclohexylcarbodiimide (DCC) is another common reagent in this class. luxembourg-bio.com Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used with carbodiimides to improve yields and reduce side reactions like racemization. peptide.comresearchgate.net

Phosphonium (B103445) and Uronium Salts : For more challenging couplings, stronger activating agents such as phosphonium salts (e.g., PyBOP) or uronium/aminium salts (e.g., HATU, HBTU) are employed. iris-biotech.depeptide.com These reagents react with the carboxylic acid to form highly reactive esters, which then readily couple with amines. luxembourg-bio.com

The same coupling strategies used for the synthesis of Mirabegron would be applicable for the final N-acylation step to produce this compound.

| Coupling Reagent Class | Specific Example(s) | Function | Reference |

| Acyl Halide Precursor | (2-amino-1,3-thiazol-4-yl)acetyl chloride | Direct reaction with amine | newdrugapprovals.org |

| Carbodiimides | EDC.HCl, DIC, DCC | In situ activation of carboxylic acid | google.comchemicalbook.comluxembourg-bio.compeptide.com |

| Phosphonium Salts | PyBOP, PyAOP | Strong activation for amide bond formation | peptide.com |

| Uronium/Aminium Salts | HATU, HBTU, COMU® | Highly reactive reagents for efficient coupling | iris-biotech.depeptide.com |

The isolation and purification of the final products and intermediates are crucial for obtaining high-purity compounds. Various standard laboratory techniques are employed throughout the synthesis.

For intermediates, purification via silica (B1680970) gel column chromatography is a common method to remove impurities and side products. google.comresearchgate.net This technique was noted as necessary due to the formation of N-alkylated derivatives during certain steps, although it can lead to lower yields. researchgate.net

For the final product, isolation often involves precipitation or crystallization from the reaction mixture. This can be induced by concentrating the solution under vacuum and/or adding an anti-solvent, such as water or toluene (B28343). newdrugapprovals.orgchemicalbook.com The resulting solid is then collected by filtration, washed with appropriate solvents (e.g., water, toluene, methylene (B1212753) dichloride) to remove residual reagents and soluble impurities, and finally dried under vacuum to yield the pure product. newdrugapprovals.orgchemicalbook.com These same principles of extraction, precipitation, filtration, and chromatography would be applied to isolate and purify this compound.

Derivatization and Functionalization of the (2-Amino-4-thiazolyl)acetyl Scaffold

The (2-amino-4-thiazolyl)acetyl moiety is a versatile scaffold, with the 2-amino group providing a key site for further chemical modification. nih.govresearchgate.net Derivatization at this position can be used to protect the amine during synthesis or to modulate the pharmacological properties of the final molecule.

The primary amino group on the 2-aminothiazole (B372263) ring readily undergoes acylation reactions, including acetylation and the formation of other amides. nih.gov

Acetylation is the introduction of an acetyl group onto the 2-amino function. nih.govresearchgate.net This is typically achieved using standard acetylating agents such as acetic anhydride, often without the need for a solvent. nih.gov This reaction converts the primary amine into a secondary acetamide. Such modifications are common in medicinal chemistry to alter a compound's physicochemical properties and metabolic stability. lifetein.com

Amidation refers to the reaction of the 2-amino group with other carboxylic acids or their activated derivatives (like acyl chlorides) to form a variety of N-acyl derivatives. nih.gov For example, 2-aminothiazole scaffolds can be coupled with various carboxylic acids using coupling reagents like EDCI to produce the corresponding amides. nih.gov Reaction with reagents such as benzoyl chloride or chloroacetyl chloride also yields the respective N-substituted amide derivatives. nih.gov These reactions highlight the utility of the 2-aminothiazole scaffold as a building block for creating diverse chemical libraries. researchgate.net

| Reaction Type | Reagent(s) | Product | Reference |

| Acetylation | Acetic anhydride | N-acetyl-2-aminothiazole derivative | nih.gov |

| Amidation (Benzoylation) | Benzoyl chloride | N-benzoyl-2-aminothiazole derivative | nih.gov |

| Amidation (General) | Carboxylic Acid + EDCI | N-acyl-2-aminothiazole derivative | nih.gov |

Potential for Cyclization Reactions

The 2-aminothiazole ring is a versatile heterocyclic system known to participate in a variety of cyclization and heterocyclization reactions. The free amino group at the 2-position of the thiazole (B1198619) ring in this compound serves as a nucleophilic handle for the construction of fused bicyclic and other complex heterocyclic systems. Research on analogous 2-aminothiazole derivatives has demonstrated their capability to react with various bifunctional reagents to yield new ring systems. nih.govmdpi.com

These reactions typically involve the initial nucleophilic attack of the exocyclic amino group, followed by an intramolecular condensation or cyclization step. The specific outcome is dependent on the reagent used. For instance, reaction with 1,2-diamines can lead to the formation of fused pyrazine (B50134) rings, while reaction with mercaptoacetic acid can yield thiazinedione scaffolds. nih.gov The diverse reactivity allows for the generation of a wide array of novel structures built upon the core this compound framework.

| Reagent Class | Example Reagent | Potential Product Scaffold | Reference |

|---|---|---|---|

| 1,2-Diamines | 1,2-Ethylenediamine | Thiazolo[3,2-a]pyrazine | nih.gov |

| α-Halo Ketones | α-Bromoacetophenone | Imidazo[2,1-b]thiazole | nih.gov |

| Mercaptoacids | Mercaptoacetic acid (HS-CH₂-COOH) | Thiazolo[3,2-a] chemicalbook.comnih.govthiazin-one | nih.gov |

| Semicarbazides | Semicarbazide hydrochloride | Thiazolo[3,2-b] nih.govchemicalbook.comscitechdaily.comtriazin-one | mdpi.com |

| Thiosemicarbazides | Thiosemicarbazide | Thiazolo[3,2-b] nih.govchemicalbook.comscitechdaily.comtriazine-thione | nih.gov |

Exploitation as a Bifunctional Organic Building Block for Supramolecular Architectures

Supramolecular chemistry relies on the self-assembly of molecular components into well-defined, higher-order structures through non-covalent interactions. scitechdaily.com Bifunctional organic building blocks, which possess at least two distinct recognition sites, are fundamental to designing complex supramolecular architectures. nih.govenamine.net

This compound is a prime candidate for such a building block due to the multiplicity of functional groups capable of engaging in directed intermolecular interactions. Its potential lies in the strategic arrangement of hydrogen bond donors, hydrogen bond acceptors, and aromatic systems.

Key Interaction Sites:

Hydrogen Bond Donors: The molecule contains multiple N-H groups (in the two 2-aminothiazole rings and the amide linker) and an O-H group (in the chiral alcohol moiety), which can act as effective hydrogen bond donors.

Hydrogen Bond Acceptors: The nitrogen atoms within the thiazole rings, the oxygen atoms of the carbonyl groups (amide and acetyl), and the hydroxyl oxygen can all serve as hydrogen bond acceptors.

Aromatic Systems: The presence of a phenyl ring and two thiazole rings allows for π-π stacking interactions, which can contribute to the stability and ordering of the resulting supramolecular assembly.

Chiral Center: The single stereocenter at the benzylic alcohol position can introduce chirality into the supramolecular structure, potentially leading to the formation of homochiral assemblies with unique properties.

The combination of these features allows for the molecule to act as a versatile component in the construction of complex, functional materials. The bifunctional nature, arising from the two distinct (2-amino-4-thiazolyl)acetyl and Mirabegron-core ends, could enable the formation of programmed assemblies like molecular hydrogels or dual-pore crystalline materials. nih.govscitechdaily.com

Stereochemical Control and Chirality in Synthesis

The biological activity of Mirabegron is stereospecific, with the (R)-enantiomer being the pharmacologically active agent. archive.org Consequently, any synthesis of its derivatives, including this compound, must address the critical challenge of controlling the stereochemistry at the chiral benzylic alcohol center.

The synthesis of the target molecule would logically start from enantiomerically pure (R)-Mirabegron, which is obtained through stereoselective synthetic routes. The final step would be the N-acylation of the secondary amine of (R)-Mirabegron with an activated form of (2-amino-4-thiazolyl)acetic acid. It is crucial that this coupling reaction proceeds without racemization of the pre-existing stereocenter.

Several strategies have been developed to establish the correct stereochemistry in the Mirabegron core. These methods typically involve either using a chiral starting material or employing a stereoselective reaction. researchgate.net

| Strategy | Key Chiral Precursor/Reagent | Description of Method | Reference |

|---|---|---|---|

| Chiral Pool Synthesis | (R)-Styrene oxide | The synthesis begins with the chiral epoxide, which undergoes regioselective ring-opening with an appropriate amine to set the desired stereocenter. | researchgate.net |

| Chiral Pool Synthesis | (R)-Mandelic acid | (R)-Mandelic acid is used as the chiral starting material, and the synthesis proceeds through a series of transformations that preserve the initial stereochemistry. | researchgate.net |

| Asymmetric Reduction | Prochiral ketone | A prochiral ketone intermediate is reduced using a chiral reducing agent or a catalyst system that selectively produces the desired (R)-alcohol. | |

| Reductive Amination | (R)-2-amino-1-phenylethanol | A key intermediate is reacted with the chiral amine (R)-2-amino-1-phenylethanol in a reductive amination step to introduce the chiral fragment. | google.com |

The integrity of the chiral center is paramount, as the (S)-enantiomer is considered an impurity. archive.org Therefore, robust synthetic methods that guarantee high enantiomeric purity are essential for producing this compound for any application where stereochemistry is important.

Molecular and Cellular Pharmacology: Preclinical Investigations

Interaction with Adrenergic Receptors and Other Biological Targets

Preclinical studies have extensively characterized the interaction of Mirabegron, the parent compound of (2-Amino-4-thiazolyl)acetyl Mirabegron, with adrenergic receptors. These investigations have been crucial in elucidating its mechanism of action and selectivity profile.

This compound is understood to function as a selective beta-3 adrenergic receptor agonist, a characteristic inherited from its parent compound, Mirabegron smolecule.com. The activation of beta-3 adrenergic receptors, which are predominantly found in the detrusor muscle of the bladder, is the primary mechanism underlying its pharmacological effects droracle.aidrugbank.com. This activation initiates a signaling cascade that leads to the relaxation of the bladder's smooth muscle during the urine storage phase droracle.aidrugbank.com. The subsequent increase in bladder capacity is a key therapeutic outcome of this mechanism droracle.ai.

The binding of Mirabegron to the beta-3 adrenergic receptor triggers a conformational change in the receptor, leading to the activation of the associated Gs protein. This, in turn, stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP) wikipedia.org. The resulting increase in intracellular cAMP levels is a critical step in the signaling pathway that ultimately produces smooth muscle relaxation bris.ac.uk.

A significant aspect of the preclinical evaluation of Mirabegron has been the assessment of its selectivity for the beta-3 adrenergic receptor over the beta-1 and beta-2 subtypes. These subtypes are primarily located in the heart and lungs, respectively, and their stimulation can lead to undesirable cardiovascular and respiratory side effects.

In vitro studies using cell lines expressing human beta-adrenergic receptor subtypes have demonstrated Mirabegron's high selectivity for the beta-3 receptor mdpi.com. One study reported that Mirabegron exhibited over 400-fold greater selectivity for the human beta-3 adrenergic receptor compared to the beta-1 or beta-2 adrenergic receptors. At a concentration of 10 μM, the beta-3 adrenergic activity of Mirabegron was 88% relative to the full agonist isoproterenol, while its activity at beta-1 and beta-2 receptors was significantly lower at 3% and 15%, respectively mdpi.com. Another study found that at a concentration of 10 µM, the beta-1 adrenergic activity for mirabegron was 3%, and the beta-2 adrenergic activity was 15% nih.govdoaj.org. While Mirabegron is highly selective, some minimal, dose-dependent activity on beta-1 and beta-2 receptors has been observed mdpi.com.

| Adrenergic Receptor Subtype | Relative Activity of Mirabegron (at 10 µM) | Primary Location |

|---|---|---|

| Beta-1 | 3% | Heart |

| Beta-2 | 15% | Lungs, Vasculature, Skeletal Muscle |

| Beta-3 | 88% | Urinary Bladder, Adipose Tissue |

Intracellular Signaling Pathway Modulation Studies

The activation of beta-3 adrenergic receptors by compounds like Mirabegron initiates a cascade of intracellular events, with the modulation of cyclic AMP levels being a central feature.

Studies utilizing model systems, such as Chinese hamster ovary (CHO) cells engineered to express human beta-3 adrenergic receptors, have been instrumental in demonstrating the direct effect of Mirabegron on intracellular signaling pathways mdpi.com. In these systems, Mirabegron has been shown to dose-dependently increase the accumulation of cyclic AMP (cAMP) mdpi.com. This finding provides direct evidence of its agonistic activity at the beta-3 adrenergic receptor and its ability to engage the downstream signaling machinery bris.ac.ukmdpi.com.

The elevation of intracellular cAMP is a key event that mediates the physiological response to beta-3 adrenergic receptor stimulation wikipedia.orguomosul.edu.iq. In the context of the bladder, increased cAMP levels lead to the activation of protein kinase A (PKA), which in turn phosphorylates various intracellular proteins, ultimately resulting in the relaxation of the detrusor smooth muscle researchgate.net.

In Vitro Cellular Activity Research

To understand the physiological effects of this compound, researchers have conducted in vitro studies on bladder smooth muscle cells, drawing on the established actions of Mirabegron.

The therapeutic rationale for using a beta-3 adrenergic receptor agonist in the context of bladder function is its ability to induce relaxation of the detrusor smooth muscle. In vitro studies using isolated bladder tissue strips have confirmed that Mirabegron elicits a concentration-dependent relaxation of these tissues bris.ac.uk. This direct relaxant effect is a consequence of the beta-3 adrenergic receptor activation and the subsequent increase in intracellular cAMP bris.ac.uk.

Evaluation in Expressing Cell Lines (e.g., CHO cells)

The in vitro pharmacological profile of this compound has been characterized through its activity in cell lines genetically engineered to express specific adrenergic receptor (AR) subtypes. Chinese hamster ovary (CHO) cells are a commonly utilized model for these evaluations. In CHO cells expressing human β3-adrenoceptors, Mirabegron demonstrates potent agonist activity, stimulating the accumulation of cyclic AMP (cAMP), a key second messenger in the β-adrenergic signaling pathway. rndsystems.commedchemexpress.comnih.gov The half-maximal effective concentration (EC50) for this response is consistently reported to be 22.4 nM. medchemexpress.comnih.gov

A critical aspect of Mirabegron's pharmacology is its selectivity for the β3-adrenoceptor over β1- and β2-AR subtypes. Studies in CHO cells show that the EC50 values for Mirabegron at human β1- and β2-adrenoceptors are 10,000 nM or greater. medchemexpress.comnih.gov This indicates a selectivity for the β3-AR that is more than 440-fold higher than for the β1- and β2-AR subtypes. rndsystems.com The compound's intrinsic activity (I.A.), when compared to the maximal response induced by the non-selective β-AR agonist isoproterenol, is 0.8 for the human β3-AR, while being only 0.1 for both human β1- and β2-ARs. medchemexpress.comnih.gov This further underscores its functional selectivity as a partial agonist at β1- and β2-ARs but a nearly full agonist at β3-ARs.

Similar investigations using CHO cells expressing rat β3-adrenoceptors found that mirabegron induced intracellular cAMP accumulation with an EC50 value of 19 nmol/L. ics.org

| Receptor Subtype | EC50 (nM) | Intrinsic Activity (vs. Isoproterenol) | Selectivity (fold vs. β3) |

|---|---|---|---|

| Human β3-AR | 22.4 medchemexpress.comnih.gov | 0.8 medchemexpress.comnih.gov | - |

| Human β1-AR | ≥10,000 medchemexpress.comnih.gov | 0.1 medchemexpress.comnih.gov | >440 |

| Human β2-AR | ≥10,000 medchemexpress.comnih.gov | 0.1 medchemexpress.comnih.gov | >440 |

Mechanistic Studies on Antibacterial Activity (e.g., penicillin-binding proteins)

Penicillin-binding proteins (PBPs) are essential bacterial enzymes involved in the final steps of peptidoglycan synthesis, which forms the bacterial cell wall. nih.gov They are the primary targets of β-lactam antibiotics, which inhibit these proteins, leading to a compromised cell wall and eventual cell lysis. nih.govtaylorandfrancis.com A review of the available scientific literature does not provide evidence of direct mechanistic studies investigating this compound for antibacterial activity or for its interaction with penicillin-binding proteins. The primary mechanism of action described for Mirabegron is its function as a selective β3-adrenoceptor agonist, a pathway not associated with antibacterial effects.

In Vivo Preclinical Mechanistic Investigations in Animal Models

Modulation of Rhythmic Bladder Contraction in Rodent Models

In vivo studies in anesthetized rodent models have been crucial for elucidating the functional effects of Mirabegron on bladder dynamics. When administered intravenously to rats, Mirabegron produces a dose-dependent decrease in the frequency of rhythmic bladder contractions induced by continuous intravesical saline infusion. medchemexpress.comnih.gov A key mechanistic finding is that this reduction in contraction frequency occurs without a significant suppression of the contraction amplitude, even at doses up to 3 mg/kg. medchemexpress.comnih.gov This pharmacological profile distinguishes it from antimuscarinic agents, which typically decrease contraction amplitude. medchemexpress.com

These in vivo findings are supported by ex vivo experiments on isolated rat bladder strips. In these preparations, Mirabegron demonstrates a relaxant effect on bladder muscle pre-contracted with the cholinergic agonist carbachol. rndsystems.comnih.gov The EC50 value for this relaxant effect in rat bladder strips pre-contracted with 10⁻⁶ M carbachol was determined to be 5.1 μM. nih.gov

| Parameter | Effect | Reference |

|---|---|---|

| Frequency of Contractions | Dose-dependent decrease | medchemexpress.comnih.gov |

| Amplitude of Contractions | No significant decrease (at up to 3 mg/kg i.v.) | medchemexpress.comnih.gov |

Exploration of Biological Responses (e.g., adipose tissue activation) for Mechanistic Understanding

Beyond its effects on the urinary bladder, the β3-adrenoceptor agonist activity of Mirabegron has been investigated for its mechanistic role in metabolic regulation, particularly through the activation of adipose tissue. Preclinical studies in animal models have shown that Mirabegron can induce significant metabolic changes. In high-fat diet-induced obese mice, administration of Mirabegron promotes the "browning" of white adipose tissue (WAT), a process characterized by the appearance of beige adipocytes within WAT depots. rndsystems.comnih.gov

| Biological Response | Observed Effect | Reference |

|---|---|---|

| White Adipose Tissue (WAT) | Promotes browning / appearance of beige adipocytes | rndsystems.comnih.gov |

| UCP1 Protein Expression | Increased | nih.gov |

| Body Weight Gain | Reduced | rndsystems.com |

| Glucose Tolerance | Improved | rndsystems.com |

| Insulin Sensitivity | Improved | rndsystems.com |

| Brown Adipose Tissue (BAT) Morphology | Decreased lipid droplet size | nih.gov |

Analytical Methodologies and Characterization in Research

Chromatographic Techniques for Isolation, Separation, and Quantification

Chromatography is a cornerstone for the analysis of "(2-Amino-4-thiazolyl)acetyl Mirabegron" and related substances, enabling their separation from the parent drug and other impurities.

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) modality, is the most widely employed technique for the separation and quantification of Mirabegron and its related substances, including the (2-Amino-4-thiazolyl)acetyl derivative. ajphr.com These methods are valued for their reliability, reproducibility, accuracy, and sensitivity. ajphr.com

The separation is typically achieved on octadecylsilane (B103800) (C18) bonded silica (B1680970) columns. google.comamazonaws.com Method development often involves optimizing the mobile phase composition, which commonly consists of a buffer (like potassium dihydrogen phosphate) and an organic modifier (such as acetonitrile (B52724) or methanol), delivered in either an isocratic or gradient elution mode. google.comamazonaws.comjmchemsci.com The selection of the detection wavelength is critical for sensitivity; for Mirabegron and its impurities, UV detection is frequently set around 220 nm or 247 nm. ajphr.comgoogle.com

Validation of these HPLC methods is performed according to International Conference on Harmonisation (ICH) guidelines, assessing parameters like precision, linearity, accuracy, and robustness to ensure the method is suitable for its intended purpose. ajphr.com For instance, a developed HPLC method demonstrated high sensitivity with a detection limit of 0.04 ppm and a quantitation limit of 0.14 ppm for Mirabegron impurities. ajphr.com Another study showed excellent linearity for Mirabegron over a concentration range of 5 to 60 µg/mL. amazonaws.com

Fluorescence detection can also be utilized. Spectrofluorimetric methods have been developed based on the fluorescence quenching of amino acids like tyrosine and L-tryptophan by Mirabegron, offering a sensitive alternative for quantification. researchgate.net

Table 1: Examples of HPLC Methods for Mirabegron and Related Substances Analysis

| Parameter | Method 1 amazonaws.com | Method 2 google.com | Method 3 ajphr.com |

|---|---|---|---|

| Column | Inertsil ODS-3V C18 (250x4.6 mm, 5µm) | Phenomenex Luna C18(2) (250 x 4.6 mm, 5 µm) | Not specified |

| Mobile Phase | Gradient: Acetonitrile & 0.03M KH2PO4 (pH 3.2) | Gradient: Mobile Phase A (KH2PO4 buffer & Methanol) and Mobile Phase B (Acetonitrile) | Not specified |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | Not specified |

| Detection | UV at 245 nm | UV at 220 nm | UV at 247 nm |

| Column Temp. | Not specified | 30 °C | Not specified |

| Retention Time (Mirabegron) | 6.052 min | Not specified | Not specified |

Gas Chromatography (GC) is particularly useful for the determination of volatile substances, such as residual solvents that may be present from the synthesis of Mirabegron and its intermediates. A headspace GC method with flame ionization detection (FID) has been developed to quantify solvents like methanol (B129727), diethyl ether, isopropyl alcohol, and toluene (B28343) in Mirabegron samples. researchgate.net This ensures that the levels of these volatile impurities are within acceptable limits.

The method typically employs a capillary column, such as a DB-624, and a specific temperature program to achieve separation of the volatile compounds. researchgate.net The injector and detector temperatures are set high enough to ensure proper volatilization and detection. researchgate.net The validation of such methods according to ICH guidelines confirms their accuracy and precision for the quantitative analysis of these volatile substances. researchgate.net

Table 2: GC Parameters for Residual Solvent Analysis in Mirabegron

| Parameter | Condition researchgate.net |

|---|---|

| Technique | Headspace Gas Chromatography |

| Detector | Flame Ionization Detector (FID) |

| Column | DB-624 (60m × 0.53mm × 3µm) |

| Injector Temperature | 220°C |

| Detector Temperature | 240°C |

| Column Temperature Program | 50°C for 5 min, then ramp at 15°C/min to 230°C, hold for 3 min |

| Carrier Gas | Not specified (Pressure mode at 41.4 kPa) |

Spectroscopic and Spectrometric Characterization Techniques

Spectroscopic and spectrometric methods are indispensable for the structural elucidation and confirmation of "this compound."

Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS/MS), is a powerful tool for identifying and characterizing Mirabegron and its related compounds, including degradation products and metabolites. researchgate.net This technique provides crucial information on the molecular weight of the compound through the determination of its molecular ion.

Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion, creating a unique fragmentation pattern that serves as a structural fingerprint. scielo.br For Mirabegron, quantitation is often performed in the positive ion mode using Multiple Reaction Monitoring (MRM), with specific transitions, such as m/z 397.3→379.6, being monitored. scielo.br The high sensitivity and selectivity of UPLC-MS/MS make it ideal for detecting and characterizing impurities, even at very low levels. scielo.brresearchgate.net For instance, UHPLC-MS/MS has been used to detect specific nitrosamine (B1359907) impurities in Mirabegron. google.com

Table 3: UPLC-MS/MS Parameters for Mirabegron Analysis

| Parameter | Condition scielo.br |

|---|---|

| Ionization Mode | Positive Ion Mode |

| MRM Transition (Mirabegron) | m/z 397.3 → 379.6 |

| MRM Transition (Internal Standard - Tolterodine) | m/z 326.4 → 121.0 |

| Collision Gas | Argon |

| Desolvation Gas | Nitrogen |

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for the structural characterization of organic molecules. Both ¹H NMR (proton) and ¹³C NMR (carbon-13) spectra provide detailed information about the chemical environment of the atoms within the molecule, allowing for the unambiguous determination of its structure. acs.org

In the context of Mirabegron and its impurities like "this compound," NMR is used to confirm the identity and structure of synthesized reference standards. researchgate.net The chemical shifts, coupling constants, and integration of the peaks in an NMR spectrum allow researchers to piece together the molecular framework. For example, the ¹H-NMR and ¹³C-NMR spectra have been used to characterize various synthesized nitrosamine impurities of Mirabegron, confirming their proposed structures. google.com

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the specific frequencies at which these absorptions occur are characteristic of particular bonds (e.g., C=O, N-H, C-N). IR spectroscopy has been used alongside NMR and MS to provide a complete structural characterization of Mirabegron impurities. google.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is used to determine the wavelength of maximum absorbance (λmax). This information is fundamental for setting the detection wavelength in HPLC-UV methods to achieve maximum sensitivity. ajphr.com The maximum UV absorption for certain nitrosamine impurities of Mirabegron in acetonitrile has been identified at wavelengths such as 193.60 nm and 194.20 nm. google.com For Mirabegron itself, the λmax in methanol is reported to be around 251 nm. researchgate.net

X-ray Crystallography for Solid-State Structure Confirmation

X-ray crystallography is a definitive analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method is paramount in pharmaceutical sciences for unambiguously confirming the molecular structure, stereochemistry, and solid-state conformation of active pharmaceutical ingredients (APIs) and their related impurities. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can construct an electron density map and, from that, a detailed model of the molecular structure.

Development and Validation of Analytical Methods for Research Purity and Identity

The development and validation of robust analytical methods are essential for identifying and quantifying impurities like this compound in the Mirabegron API and its dosage forms. asianpubs.org High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is the most prevalent technique for this purpose. ajphr.comresearchgate.net These methods are designed to be specific, precise, accurate, and robust to ensure reliable and reproducible results for quality control. ajphr.com

The development process involves optimizing various chromatographic parameters to achieve effective separation of the main compound from all potential impurities. ajphr.comgoogle.com Key parameters that are systematically adjusted include the choice of stationary phase (the column), the composition of the mobile phase, column temperature, and the detection wavelength. ajphr.comresearchgate.net For Mirabegron and its related substances, C8 or C18 columns are commonly used with a gradient elution program involving a buffered aqueous solution and an organic modifier like acetonitrile or methanol. ajphr.comresearchgate.net Detection is typically performed using a UV detector at a wavelength where both the API and its impurities show good absorbance, such as 240 nm, 247 nm, or 251 nm. ajphr.comresearchgate.netijpsr.com

Once developed, the method undergoes rigorous validation according to International Council for Harmonisation (ICH) guidelines. ajphr.comijoeete.com This validation process assesses:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. jmchemsci.com

Linearity: Demonstrating that the method's response is directly proportional to the concentration of the analyte over a given range. ajphr.comjmchemsci.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. ajphr.comjmchemsci.com

Accuracy: The closeness of the test results obtained by the method to the true value. ajphr.comjmchemsci.com

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. ajphr.comijoeete.com

Limits of Detection (LOD) and Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively, which is crucial for controlling impurities at very low levels. ajphr.comijpsr.com

Studies have reported methods capable of achieving high sensitivity, with LOD and LOQ values as low as 0.04 ppm and 0.14 ppm, respectively, for Mirabegron impurities. ajphr.com The successful development and validation of these analytical methods are critical for the routine quality control of Mirabegron. goldncloudpublications.com

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Puratis C18 (250 x 4.6mm, 5µm) ajphr.com | Inertsil C8 - 3 (150 x 4.6 mm, 3µm) researchgate.net |

| Mobile Phase A | 20 mM Ammonium acetate, pH 4.5 ajphr.com | Buffer Solution researchgate.net |

| Mobile Phase B | Methanol ajphr.com | Acetonitrile researchgate.net |

| Elution Mode | Gradient ajphr.com | Gradient researchgate.net |

| Flow Rate | Not Specified ajphr.com | 1.0 mL/min google.com |

| Column Temperature | 25 °C ajphr.com | 40 °C researchgate.net |

| Detection Wavelength | 247 nm ajphr.com | 240 nm researchgate.net |

Application as a Reference Standard in Pharmaceutical Quality Control Research

This compound serves a critical function as a reference standard in pharmaceutical quality control. synthinkchemicals.comsynzeal.com Reference standards are highly purified compounds used as a benchmark for confirming the identity and purity of a substance. synthinkchemicals.com The availability of a well-characterized standard of this compound is essential for several key activities in pharmaceutical research and manufacturing. synzeal.comcleanchemlab.com

Its primary applications include:

Impurity Profiling: It is used to identify and quantify the presence of this specific impurity in batches of Mirabegron API and finished products. synthinkchemicals.com

Analytical Method Validation: As a certified reference material, it is indispensable for validating the accuracy, precision, and specificity of analytical methods, such as HPLC, designed to monitor Mirabegron's purity. cleanchemlab.comsynzeal.com

Quality Control (QC): In routine QC testing, the reference standard is used to ensure that the level of this impurity in the drug product remains below the stringent limits set by regulatory authorities like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP). synthinkchemicals.comsynzeal.com

Suppliers of pharmaceutical reference standards provide this compound with a comprehensive Certificate of Analysis (COA). synzeal.com This document includes detailed characterization data from techniques like Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and HPLC to confirm its structure and purity, ensuring its suitability for regulatory purposes. synthinkchemicals.comsynzeal.com

| Property | Information | Source |

|---|---|---|

| Chemical Name | 2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]-[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]phenyl]acetamide | lgcstandards.comnih.gov |

| CAS Number | 1684452-83-2 | biosynth.compharmaffiliates.com |

| Molecular Formula | C₂₆H₂₈N₆O₃S₂ | biosynth.com |

| Molecular Weight | 536.67 g/mol | pharmaffiliates.com |

| Typical Use | Pharmaceutical reference standard for analytical method development, validation, and quality control. | synzeal.comsynzeal.com |

Structure Activity Relationship Sar and Molecular Design Principles

Influence of the (2-Amino-4-thiazolyl)acetyl Moiety on Biological Activity

The 2-aminothiazole (B372263) scaffold is a significant pharmacophore in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. mdpi.comnih.gov In the context of β3-AR agonists, the introduction of a 2-aminothiazole group in place of a traditional catechol moiety, as seen in older non-selective beta-agonists like trimetoquinol, was a key design step in achieving receptor selectivity. nih.gov Research has demonstrated that the intact 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine ring system is essential for β3-AR activity. nih.gov This suggests that the electronic and structural properties of the thiazole (B1198619) ring, combined with the primary amino group, are critical for binding and activation of the β3-AR. The (2-Amino-4-thiazolyl)acetyl moiety, therefore, forms the foundational structure for interaction with the receptor.

Role of Specific Functional Groups and Substituents in Activity Modulation

While the core thiazole ring is vital, the substituents attached to it play a pivotal role in modulating the compound's activity. The most critical functional group in this context is the 2-amino group on the thiazole ring. Studies on related 2-aminothiazole derivatives have shown that the biological activity is highly sensitive to modifications of this group. nih.gov

Specifically, N-acetylation of the 2-amino group, which results in the formation of an acetamide (B32628), has been shown to abolish the β3-AR agonist activity. nih.gov This chemical modification in (2-Amino-4-thiazolyl)acetyl Mirabegron—the presence of the acetyl group on the nitrogen of the aminothiazole moiety—is therefore predicted to render the molecule inactive as a β3-AR agonist. The loss of activity is likely due to two primary factors:

Loss of Hydrogen Bonding: The primary amine is a crucial hydrogen bond donor, likely interacting with key amino acid residues in the receptor's binding pocket. Acetylation converts this donor group into an amide, which alters its hydrogen bonding capacity and electronic profile.

Steric Hindrance: The addition of the acetyl group introduces bulk, which may cause a steric clash within the constrained space of the receptor's binding site, preventing the molecule from achieving the optimal orientation required for receptor activation.

Comparative SAR Analysis with Parent Mirabegron and Related Derivatives

A comparative analysis of this compound with its parent compound, Mirabegron (also known as YM178), provides a clear illustration of the principles discussed above. mdpi.comresearchgate.net Mirabegron is a potent and selective β3-AR agonist. researchgate.netnih.gov Its selectivity is a key feature, as it demonstrates significantly higher potency for the β3-AR compared to β1-AR and β2-AR, which reduces the potential for off-target effects. researchgate.net

The pharmacological characteristics of Mirabegron (YM178) at human adrenoceptors expressed in Chinese hamster ovary (CHO) cells highlight this selectivity. researchgate.net

| Compound | Receptor | EC50 (nM) | Intrinsic Activity (vs. Isoproterenol) |

| Mirabegron (YM178) | Human β3-AR | 22.4 | 0.8 |

| Human β1-AR | ≥ 10,000 | 0.1 | |

| Human β2-AR | ≥ 10,000 | 0.1 | |

| Data sourced from a study evaluating the pharmacological characteristics of (R)-2-(2-aminothiazol-4-yl)-4'-{2-[(2-hydroxy-2-phenylethyl)amino]-ethyl} acetanilide (B955) (YM178). researchgate.net |

As the data indicates, Mirabegron is highly selective for the β3-AR. In stark contrast, this compound, which is an N-acetylated derivative, is expected to have negligible activity at the β3-AR based on the finding that N-acetylation abolishes agonist function in this class of compounds. nih.gov This makes it a useful compound for research as a potential metabolite or impurity standard but not as an active therapeutic agent. biosynth.com

Computational Chemistry and Molecular Modeling for Predictive SAR and Ligand Design

Computational techniques are invaluable for understanding and predicting the interactions between a ligand like this compound and its biological target.

Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a receptor. Docking studies performed on the parent compound, Mirabegron, have identified potential binding modes and key interactions within receptor pockets. For instance, in a study investigating Mirabegron's interaction with other targets, docking scores indicated favorable binding affinities, characterized by the formation of conventional hydrogen bonds and Pi-alkyl bonds. texilajournal.com

A hypothetical docking of this compound into the β3-AR binding site would likely predict a significant decrease in binding affinity compared to Mirabegron. The acetyl group would disrupt the critical hydrogen bond formed by the 2-amino group and could introduce unfavorable steric interactions, leading to a higher, less favorable docking score.

Molecular dynamics (MD) simulations complement docking studies by providing insights into the dynamic stability of a ligand-receptor complex over time. mdpi.com An MD simulation of the this compound-β3-AR complex would likely show significant instability, with the ligand failing to maintain the key interactions necessary for receptor activation, further supporting the experimental observation that N-acetylation leads to a loss of function. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are particularly powerful. mdpi.com

For classes of compounds that include β3-AR agonists, 3D-QSAR models have been developed that yield high predictive accuracy, with strong correlation coefficients (r²) and cross-validated correlation coefficients (q²). mdpi.comresearchgate.net These models generate contour maps that visualize regions where specific properties are favorable or unfavorable for activity:

Steric Maps: Indicate where bulky groups increase or decrease activity.

Electrostatic Maps: Show where positive or negative charges enhance or diminish activity.

Hydrophobic and H-bond Maps: Highlight regions where hydrophobic interactions or hydrogen bond donors/acceptors are preferred.

A validated 3D-QSAR model for β3-AR agonists would predict low or no activity for this compound. The model's contour maps would likely show that the region occupied by the 2-amino group requires a hydrogen bond donor and is intolerant of bulky, sterically hindering groups like the acetyl moiety. This predictive capability is essential for guiding the design of new, more potent, and selective ligands. mdpi.com

Metabolic Investigations and Pharmacokinetics: Preclinical Focus

Identification and Structural Elucidation of Metabolites

The biotransformation of Mirabegron is extensive, leading to the formation of numerous metabolites. While human metabolite profiles have been characterized in detail, preclinical studies in species such as rats and monkeys confirm that the primary metabolic pathways are qualitatively similar. The major metabolic reactions observed involve modifications at several positions on the Mirabegron molecule.

These primary transformations include:

Amide Hydrolysis: Cleavage of the amide bond, separating the (2-amino-4-thiazolyl)acetic acid moiety from the core aniline structure.

Glucuronidation: Conjugation with glucuronic acid, a common Phase II metabolic pathway that increases the water solubility of the compound to facilitate excretion. This can occur at various hydroxyl and amino groups.

N-dealkylation or Oxidation: Modifications of the secondary amine, which is a key part of the pharmacophore responsible for its β3-adrenoceptor activity.

In human studies, at least ten metabolites have been identified in urine, designated as M5, M8, M9, and M11 through M17. The principal routes of metabolism based on these findings are amide hydrolysis, glucuronidation, and N-dealkylation or oxidation of the secondary amine. Preclinical studies in rats and monkeys have also shown that Mirabegron and its metabolites are eliminated through both urine and feces. While the exact structures of all metabolites in preclinical species are not extensively detailed in publicly available literature, the consistency of the metabolic pathways suggests a similar portfolio of biotransformations across species.

In Vitro Metabolic Stability Assessments in Hepatic Microsomes and Other Biological Matrices

In vitro metabolic stability assays are fundamental in early drug development to predict a compound's metabolic clearance and potential for drug-drug interactions. These assays typically utilize subcellular fractions, such as liver microsomes or S9 fractions, or whole-cell systems like hepatocytes, from various preclinical species (e.g., mouse, rat, dog, monkey) and humans.

The primary goal of these assessments is to determine key pharmacokinetic parameters:

Half-life (t½): The time required for the concentration of the parent compound to decrease by half.

Intrinsic Clearance (CLint): A measure of the inherent ability of the liver or other metabolic systems to metabolize a drug, independent of physiological factors like blood flow.

These parameters are crucial for in vitro-in vivo extrapolation (IVIVE), allowing researchers to predict a drug's hepatic clearance, bioavailability, and potential half-life in humans from preclinical data. For Mirabegron, such assays would involve incubating the compound with liver microsomes or hepatocytes from species like rats, dogs, and monkeys and monitoring its disappearance over time using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

While the methodologies for these assays are standardized, specific quantitative data detailing the half-life and intrinsic clearance of Mirabegron in various preclinical biological matrices are not extensively reported in the available scientific literature. However, the involvement of multiple enzymatic pathways suggests that its stability would vary depending on the specific enzymatic composition of the test system used.

Enzymatic Pathways Involved in Biotransformation

The biotransformation of Mirabegron is complex, involving multiple Phase I and Phase II enzymatic pathways, which contributes to its clearance. This multi-pathway clearance reduces the risk of significant drug-drug interactions if a single pathway is inhibited.

Key enzymatic pathways include:

Amide Hydrolysis: Studies suggest that this hydrolysis is primarily catalyzed by butyrylcholinesterase (BChE), an enzyme present in blood plasma and the liver. This reaction was observed in human blood and plasma but was not significant in liver or intestinal microsomes, pointing to a non-CYP mediated hydrolysis pathway.

Glucuronidation: Uridine 5'-diphospho-glucuronosyltransferases (UGTs) are responsible for the glucuronidation of Mirabegron. This is a major metabolic route for the compound.

Cytochrome P450 (CYP) Involvement: Several CYP isoenzymes contribute to the oxidative metabolism of Mirabegron. CYP3A4 is a major contributor, with a lesser role played by CYP2D6. The involvement of these enzymes means there is a potential for interactions with strong inhibitors or inducers of these CYPs. In vitro studies have shown that Mirabegron can act as a time-dependent inhibitor of CYP2D6, suggesting a potential to affect the metabolism of other drugs that are substrates for this enzyme. However, it is not considered a significant inhibitor of other major CYP enzymes like CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2E1, or CYP3A4/5 at clinically relevant concentrations. Furthermore, Mirabegron does not appear to be an inducer of CYP1A2 or CYP3A4/5.

| Metabolic Pathway | Primary Enzyme(s) Involved | Type of Reaction |

|---|---|---|

| Amide Hydrolysis | Butyrylcholinesterase (BChE) | Phase I (Hydrolytic) |

| Oxidation / N-dealkylation | Cytochrome P450 (CYP3A4, CYP2D6) | Phase I (Oxidative) |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Phase II (Conjugative) |

Preclinical Pharmacokinetic Research in Animal Models

Pharmacokinetic studies in animal models such as rats and mice have been essential for characterizing the ADME properties of Mirabegron.

Absorption: Following oral administration in preclinical models, Mirabegron is readily and rapidly absorbed from the gastrointestinal tract. In rats, plasma concentration-time profiles have shown distinct double peaks, which may suggest enterohepatic recirculation, a process that was later confirmed in this species.

Distribution: Mirabegron is widely distributed throughout the body. Preclinical studies in mice have investigated tissue distribution, revealing significant concentrations of the compound in the gastrointestinal tract, liver, kidneys, lungs, and heart. The liver and kidneys, as primary organs of metabolism and excretion, showed notable accumulation.

Elimination: The elimination of Mirabegron occurs through a combination of metabolism and excretion of the unchanged drug. Both renal and fecal routes are significant pathways for elimination in preclinical species, including rats and monkeys. Approximately 20% of the absorbed dose is excreted unchanged in the urine. The remainder is eliminated as various metabolites in both urine and feces.

| Tissue | Relative Concentration | Implication |

|---|---|---|

| Gastrointestinal Tract | High | Site of absorption |

| Liver | High | Primary site of metabolism |

| Kidneys | High | Major route of excretion |

| Lung | High | Reflects systemic circulation and distribution |

| Heart | High | Reflects systemic circulation and distribution |

Emerging Research Areas and Future Directions

Exploration of Novel Therapeutic or Biological Applications Beyond Adrenergic Agonism

The 2-aminothiazole (B372263) core, a prominent feature of (2-Amino-4-thiazolyl)acetyl Mirabegron, is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds. This has spurred investigations into potential applications beyond its current use.

Research into 2-aminothiazole derivatives has revealed a broad spectrum of pharmacological activities, including:

Anticancer Properties: Numerous studies have highlighted the potential of 2-aminothiazole derivatives as anticancer agents. These compounds have demonstrated inhibitory activity against various human cancer cell lines, such as those for breast, lung, colon, and leukemia. The mechanisms often involve targeting critical cellular pathways, including microtubule assembly and protein kinases like PI3K and VEGFR-2.

Antimicrobial and Anti-inflammatory Effects: The 2-aminothiazole scaffold is also associated with antimicrobial and anti-inflammatory properties. Derivatives have been synthesized and screened for activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), and have shown potential in modulating inflammatory pathways.

Other Potential Therapeutic Areas: The versatility of the 2-aminothiazole moiety extends to other potential therapeutic uses, including antiviral, anticonvulsant, antidiabetic, and neuroprotective applications.

While these findings relate to the broader class of 2-aminothiazole derivatives, they open up intriguing possibilities for the future exploration of this compound and its analogs in these diverse therapeutic fields. Further research is warranted to determine if this specific compound or its derivatives exhibit clinically relevant activity in areas beyond adrenergic agonism.

Development of Advanced Synthetic Methodologies for Analog Generation

The synthesis of Mirabegron and its analogs, centered around the (2-Amino-4-thiazolyl)acetyl core, is an active area of research focused on improving efficiency, yield, and purity. Current synthetic routes often involve the condensation of 2-amino-4-thiazole acetic acid with the appropriate amine side chain.

Future advancements in synthetic methodologies are likely to focus on:

Novel Catalytic Systems: The exploration of new catalysts could lead to more efficient and environmentally friendly synthetic processes.

Flow Chemistry: Continuous flow manufacturing offers potential advantages in terms of safety, scalability, and consistency for the production of Mirabegron and its analogs.

Multi-component Reactions: The development of one-pot, multi-component reactions could streamline the synthesis of a diverse library of analogs by simplifying reaction setups and purification processes.

Green Chemistry Approaches: The use of greener solvents and reagents, as well as microwave-assisted synthesis, is being explored to reduce the environmental impact of production.

These advanced methodologies are crucial for generating a wide range of analogs of this compound, which can then be screened for novel biological activities and optimized for desired therapeutic properties.

Integration with Systems Biology and Multi-omics Approaches for Comprehensive Mechanistic Understanding

A deeper understanding of the mechanism of action of this compound is essential for both optimizing its current use and discovering new applications. Systems biology and multi-omics approaches offer powerful tools to achieve this.

Systems Biology: This approach aims to understand the complex interactions within biological systems. For Mirabegron, this could involve creating computational models of the cellular pathways affected by its binding to the β3-adrenergic receptor and potentially other off-target interactions.

Multi-omics: This involves the large-scale analysis of various biological molecules, including genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics). By applying these techniques to cells or tissues treated with this compound, researchers can obtain a comprehensive view of the molecular changes induced by the compound. This can help to identify novel targets and pathways, as well as potential biomarkers for treatment response.

The integration of these approaches can provide a more holistic understanding of the drug's effects, moving beyond a single target to a network-level perspective. This knowledge can facilitate the prediction of both therapeutic efficacy and potential side effects, and guide the development of next-generation compounds.

Design and Synthesis of Targeted Probes and Chemical Tools for Biological Research

To further investigate the biological role of the targets of this compound, researchers are developing targeted probes and chemical tools. These are specially designed molecules that can be used to visualize, isolate, and study the function of specific proteins or pathways in living systems.

The development of such tools based on the Mirabegron scaffold could involve:

Fluorescent Probes: Attaching a fluorescent dye to the Mirabegron molecule would allow for the visualization of its localization within cells and tissues, providing insights into its distribution and target engagement.

Affinity-based Probes: These probes are designed to bind covalently to their target protein, enabling its isolation and identification. This can be particularly useful for confirming target engagement and discovering new, previously unknown binding partners.

Photoaffinity Probes: These probes can be activated by light to form a covalent bond with their target, offering precise spatial and temporal control over the labeling process.

The synthesis of these chemical tools is a critical step in advancing our understanding of the molecular pharmacology of this compound and its cellular targets.

Investigation of Impurity Profiles and Degradation Pathways in Pharmaceutical Research Settings

Ensuring the purity and stability of any active pharmaceutical ingredient (API) is paramount. For this compound, this involves a thorough investigation of its impurity profile and degradation pathways. Impurities can arise from the manufacturing process or from the degradation of the drug product over time.

Forced degradation studies are conducted under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) to identify potential degradation products. Studies on Mirabegron have shown that it is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions, while remaining relatively stable under thermal and photolytic stress.

Several degradation products have been identified and characterized using advanced analytical techniques such as UPLC-QTOF-MS/MS. The formation of these products is often rationalized by specific chemical mechanisms. For instance, N-formyl Mirabegron has been identified as a degradation product resulting from the reaction of Mirabegron with formic acid, a common impurity in pharmaceutical excipients. Another identified impurity is cyanomethyl Mirabegron, which can form from a reaction involving trace amounts of formaldehyde (B43269) and hydrogen cyanide during sample preparation.

A comprehensive understanding of these impurity profiles and degradation pathways is essential for:

Developing robust manufacturing processes that minimize the formation of impurities.

Establishing appropriate analytical methods for quality control.

Defining suitable storage conditions and shelf-life for the final drug product.

Below is a table summarizing some of the identified impurities and degradation products of Mirabegron.

| Impurity/Degradation Product | Formation Condition | Analytical Method |

| DP1, DP2, DP3, DP4 | Basic Hydrolysis | UPLC-MS/MS |

| DP1, DP5 | Acidic Hydrolysis | UPLC-MS/MS |

| DP1 | Neutral Hydrolysis | UPLC-MS/MS |

| DP1, DP6, DP7 | Oxidation | UPLC-MS/MS |

| N-formyl Mirabegron | Reaction with formic acid | LC-MS, NMR |

| Cyanomethyl Mirabegron | Strecker-like reaction | HPLC, LC-MSn |

| Mirabegron Dimer | Reaction with formaldehyde | LC-MS, NMR |

This table is based on data from multiple research articles and is for illustrative purposes.

Q & A

Q. What are the primary analytical methods for quantifying Mirabegron and its impurities in stability studies?

A validated High-Performance Thin-Layer Chromatography (HPTLC) method is recommended for stability-indicating analysis, as it separates Mirabegron from degradation products under stress conditions (e.g., oxidative, alkaline). This method adheres to ICH Q2(R2) guidelines, ensuring specificity, precision, and robustness. Degradation products, such as the 2-phenylethenamine derivative, can be characterized using Electrospray Ionization Mass Spectrometry (ESI-MS) . For impurity profiling, structural analogs like ACI 134911 (2-(2-(2-(2-Aminothiazo-4yl)acetamido)thiazo-4-yl) acetic acid) should be synthesized as reference standards .

Q. How does the mechanism of action of Mirabegron differ from antimuscarinic agents in overactive bladder (OAB) treatment?

Mirabegron selectively activates β3-adrenoceptors, inducing detrusor muscle relaxation during bladder filling, unlike antimuscarinics, which block acetylcholine receptors. This mechanism reduces side effects like dry mouth and constipation. Comparative clinical trials show similar efficacy in reducing incontinence episodes but divergent safety profiles, particularly in elderly populations .

Q. What are the key considerations for validating a spectrophotometric method for Mirabegron quantification?

Validation should include linearity (e.g., 2–20 µg/mL range), accuracy (recovery ≥98%), precision (RSD <2%), and robustness against pH/temperature variations. Derivative spectrophotometry is effective for resolving Mirabegron peaks in formulations with overlapping UV spectra .

Advanced Research Questions

Q. How can researchers design studies to assess drug-drug interactions between Mirabegron and CYP2D6 substrates?

Use a crossover design with healthy volunteers and patients with OAB comorbidities. Measure plasma concentrations of CYP2D6 substrates (e.g., metoprolol, desipramine) before and after Mirabegron coadministration. Monitor cardiovascular responses (e.g., QT interval) and adjust for confounders like age and polypharmacy. Prior studies show increased substrate concentrations without significant clinical effects, but real-world safety data are limited .

Q. What methodologies are critical for characterizing Mirabegron degradation products under accelerated stress conditions?

Employ forced degradation (e.g., 0.1N HCl/NaOH, 3% H₂O₂, UV light) followed by HPTLC-ESI-MS to identify products like the (2-amino-4,5-dihydro-1,3-thiazol-4-yl) methylium derivative. Quantify degradation kinetics using Arrhenius plots, and validate stability-indicating methods per ICH Q1A(R2) .

Q. How should conflicting data on Mirabegron’s cardiovascular safety be reconciled in meta-analyses?

Conduct sensitivity analyses to address residual confounding (e.g., smoking, obesity) and censor data at first cardiovascular event occurrence. Large cohort studies (n >100,000) show no increased risk of MACE, AMI, or stroke vs. antimuscarinics. However, in vitro data suggesting β1-adrenoceptor off-target effects warrant mechanistic studies .

Q. What experimental designs are optimal for evaluating Mirabegron’s efficacy in elderly patients with OAB?

Phase IV trials like the PILLAR study use double-blind, placebo-controlled designs with endpoints tailored to geriatric populations (e.g., urgency incontinence episodes, quality-of-life metrics). Adjust dosing for age-related declines in CYP3A4/CYP2D6 activity and monitor blood pressure rigorously .

Q. How can researchers address heterogeneity in indirect treatment comparisons (ITCs) between Mirabegron and newer β3-agonists like Vibegron?

Use anchored ITCs with common comparators (e.g., tolterodine) and adjust for trial design differences (e.g., endpoint timing). For example, Vibegron showed faster onset of incontinence reduction at Week 4 vs. Mirabegron, but similar micturition frequency. Apply mixed-treatment regression models to account for baseline variability .

Q. What strategies ensure robust experimental data for patent disputes involving Mirabegron analogs?

Align degradation/stability studies with patent claims (e.g., dihydrochloride salt purity, photo-stability). Courts often reject data not explicitly described in specifications, so pre-submission validation of experimental conditions (e.g., harsh storage tests) is critical. Legal review of protocols is advised to ensure admissibility .

Q. Methodological Notes

- Reference Standards : Use ACI-coded impurities (e.g., ACI 134912) for calibration .

- Statistical Adjustments : Apply propensity score matching in observational studies to minimize confounding .

- Ethnic Considerations : Subgroup analyses in Asian vs. European cohorts may reveal pharmacokinetic variability due to CYP polymorphisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.